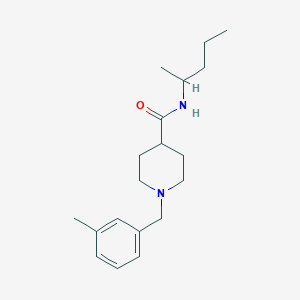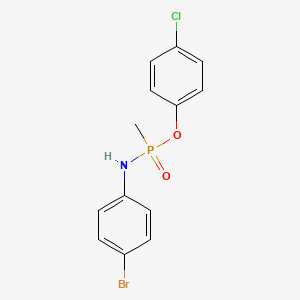
1-(2-ethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-ethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide, also known as EMD-386088, is a compound that has gained interest in the scientific community due to its potential applications in the field of neuroscience. It is a selective dopamine D1 receptor partial agonist and has been found to have promising effects in preclinical studies.
Mechanism of Action
1-(2-ethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide is a selective dopamine D1 receptor partial agonist. It binds to the D1 receptor and activates it, leading to an increase in intracellular cAMP levels. This in turn leads to the activation of downstream signaling pathways that are involved in cognitive function and memory.
Biochemical and Physiological Effects:
1-(2-ethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been found to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex and to improve working memory in rats. It has also been found to have antidepressant-like effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-ethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide in lab experiments is its selectivity for the dopamine D1 receptor. This allows researchers to study the specific effects of D1 receptor activation without the confounding effects of other receptors. However, one limitation of using 1-(2-ethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide is its potential toxicity and side effects, which may limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research on 1-(2-ethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide. One area of interest is its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. It may also be useful in the development of new antidepressant drugs. Further studies are needed to fully understand the mechanisms of action of 1-(2-ethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide and to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of 1-(2-ethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide involves a multistep process that starts with the reaction of 4'-methoxy-2-biphenylcarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with (S)-2-ethylbutanoyl chloride in the presence of triethylamine to form the corresponding acid anhydride. The final step involves the reaction of the acid anhydride with (S)-proline amide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene to form 1-(2-ethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide.
Scientific Research Applications
1-(2-ethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been found to have potential applications in the field of neuroscience. It has been shown to increase dopamine release in the prefrontal cortex and improve cognitive function in animal models. It has also been found to have antidepressant-like effects and to improve working memory in rats.
properties
IUPAC Name |
1-(2-ethylbutanoyl)-N-[2-(4-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-4-17(5-2)24(28)26-16-8-11-22(26)23(27)25-21-10-7-6-9-20(21)18-12-14-19(29-3)15-13-18/h6-7,9-10,12-15,17,22H,4-5,8,11,16H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKJVCCDOQHGKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCCC1C(=O)NC2=CC=CC=C2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3-methoxyphenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6113508.png)
![3-[(2-hydroxybenzylidene)amino]-2-(2-hydroxyphenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B6113516.png)
![9-(3,4-dichlorophenyl)-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8(9H)-one](/img/structure/B6113519.png)
![2-{4-(2,5-dimethoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6113544.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B6113545.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-{[(5-isoxazolylmethyl)(methyl)amino]methyl}-2-piperidinone](/img/structure/B6113552.png)

![5-[(3-carboxypropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B6113574.png)
![[1-(2,4,5-trimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6113593.png)

![5-chloro-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B6113597.png)
![1-{3-[({[5-(methoxymethyl)-2-furyl]methyl}amino)methyl]-2-pyridinyl}-3-piperidinol](/img/structure/B6113602.png)

![methyl 4-[2-(4-methylpentyl)-4-morpholinyl]-4-oxobutanoate](/img/structure/B6113624.png)